Diethenyl(propan-2-yl)phosphane oxide
Description
Diethenyl(propan-2-yl)phosphane oxide is an organophosphorus compound characterized by a central phosphorus atom bonded to two ethenyl (CH₂=CH–) groups and one propan-2-yl (isopropyl, (CH₃)₂CH–) group, with an oxygen atom completing the tetrahedral geometry. These compounds are of interest in catalysis, asymmetric synthesis, and materials science due to their tunable steric and electronic properties .
Properties
Molecular Formula |
C7H13OP |
|---|---|
Molecular Weight |
144.15 g/mol |
IUPAC Name |
2-bis(ethenyl)phosphorylpropane |
InChI |
InChI=1S/C7H13OP/c1-5-9(8,6-2)7(3)4/h5-7H,1-2H2,3-4H3 |
InChI Key |
QYAKZJVRKABPNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(=O)(C=C)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Selectivity
Phosphane oxides exhibit reactivity influenced by substituents on the phosphorus center. Key comparisons include:
Di(naphthalen-1-yl)phosphane Oxide
- Structure : Two naphthalen-1-yl groups and one oxygen atom.
- Reactivity : Demonstrated 96% enantiomeric excess (ee) in asymmetric catalytic reactions with bicyclic guanidine catalysts, indicating minimal steric hindrance despite bulky substituents .
Bis(2-trifluoromethylphenyl)phosphane Oxide
- Structure : Two 2-CF₃-C₆H₄ groups and one oxygen atom.
- Reactivity : Achieved 96% ee under similar catalytic conditions, highlighting the compatibility of electron-withdrawing groups with high enantioselectivity .
Diethyl Ethylphosphonite
Data Table: Key Comparative Parameters
Mechanistic Insights and Contradictions
- Steric vs. However, in other systems, steric effects dominate, as seen in the preference for less bulky alkyl phosphane oxides (e.g., dimethyl vs. diethyl) in certain coupling reactions .
- Oxidation State : Phosphonites (P(III)) like diethyl ethylphosphonite are more reactive toward oxidation than phosphane oxides (P(V)), limiting their direct applicability in oxidative environments .
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